

4-Chloro-2-(difluoromethoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(difluoromethoxy)benzoic acid
Cat. No.:	B1367528

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-(difluoromethoxy)benzoic acid**

Authored for Researchers, Scientists, and Drug Development Professionals

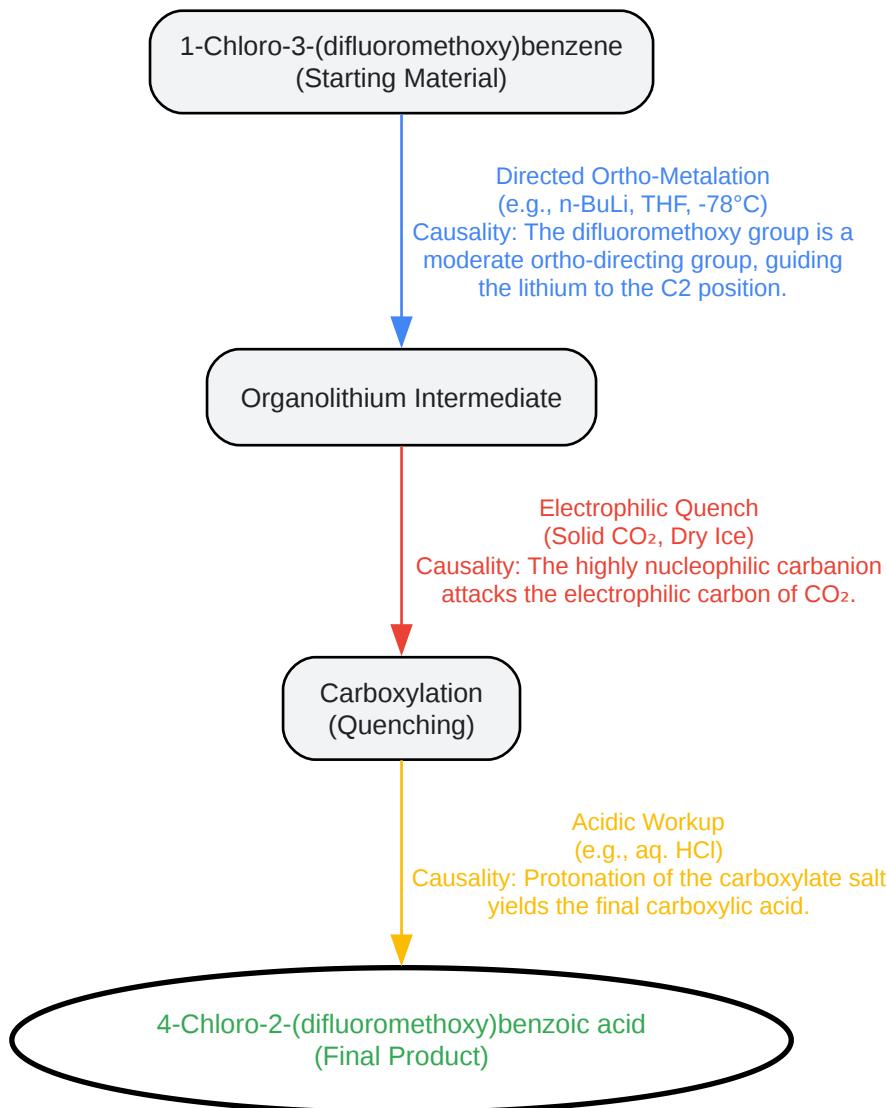
Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Chloro-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable intermediate and structural motif in the field of drug discovery. Its unique combination of a carboxylic acid handle for derivatization, a chloro-substituent for modulating electronic properties, and a difluoromethoxy group for enhancing metabolic stability and potency makes it a highly sought-after building block. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting properties. **4-Chloro-2-(difluoromethoxy)benzoic acid** is defined by a precise molecular formula and weight, which are foundational for all stoichiometric calculations in synthesis and analysis.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₂ O ₃	[1] [2] [3]
Molecular Weight	222.57 g/mol	[1] [2] [3] [4]
CAS Number	97914-60-8	[1] [2] [3] [4]
IUPAC Name	4-chloro-2-(difluoromethoxy)benzoic acid	[2]
Synonyms	2-(difluoroMethoxy)-4-chlorobenzoic acid	[1]


Beyond these basic identifiers, its utility in drug development is predicted by several computed physicochemical properties that influence its behavior in biological systems.

Computed Property	Value	Significance in Drug Discovery	Source
XLogP3	2.9	Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability.	[2]
Topological Polar Surface Area (TPSA)	46.5 Å ²	Estimates the polar surface area, which correlates with transport properties and blood-brain barrier penetration.	[1] [2]
Hydrogen Bond Donors	1	The carboxylic acid proton, a key interaction point with biological targets.	[1] [2]
Hydrogen Bond Acceptors	2	The carbonyl and ether oxygens, which can form hydrogen bonds with target proteins.	[1] [2]
Rotatable Bonds	3	Indicates molecular flexibility, which can influence binding affinity.	[1]

Synthesis and Mechanistic Rationale

While specific, scaled-up industrial syntheses are often proprietary, a general and logical synthetic route can be constructed based on established organometallic and aromatic chemistry principles. The synthesis of substituted benzoic acids frequently involves the formylation or carboxylation of a functionalized aromatic ring.

The following workflow illustrates a plausible synthetic pathway. The choice of a lithiation-carboxylation route is common for achieving specific regioselectivity that might be difficult to obtain through other electrophilic aromatic substitution methods.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for the target molecule.

Expertise & Causality:

- Directed Ortho-Metalation (DoM): The difluoromethoxy group is chosen as the directing group. Its electron-withdrawing nature acidifies the ortho-protons, making them susceptible

to deprotonation by a strong base like n-butyllithium (n-BuLi). This step is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

- **Electrophilic Quench:** Solid carbon dioxide (dry ice) serves as an inexpensive and efficient C1 electrophile. The newly formed, highly reactive organolithium species readily attacks the CO₂, forming a lithium carboxylate salt.
- **Acidic Workup:** The final step involves protonation of the carboxylate salt with a dilute acid to yield the neutral carboxylic acid product, which can then be isolated via extraction and purification.

Applications in Drug Discovery and Development

The true value of **4-Chloro-2-(difluoromethoxy)benzoic acid** lies in its application as a versatile scaffold. The carboxylic acid group is a prime handle for amide coupling reactions, allowing it to be linked to various amine-containing fragments to build a diverse library of compounds for screening.

The Role of the Difluoromethoxy Group: The -OCHF₂ group is considered a bioisostere of other groups like hydroxyl or methoxy groups but offers distinct advantages:

- **Metabolic Stability:** The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
- **Modulated Lipophilicity:** Fluorine substitution increases lipophilicity compared to a hydroxyl group, which can enhance cell membrane permeability.
- **Altered Acidity:** It can subtly alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with target proteins.

Case Example: CFTR Modulators Research into treatments for cystic fibrosis has led to the discovery of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. One such molecule, ABBV/GLPG-2222, incorporates a 7-(difluoromethoxy)benzoic acid moiety. [5] While not the exact title compound, this example authoritatively demonstrates the utility of the difluoromethoxy-benzoic acid scaffold in developing clinically relevant molecules. The synthesis of these complex molecules relies on coupling the benzoic acid core with other intricate amine fragments.[5]

Experimental Protocol: Amide Bond Formation

To illustrate its practical use, the following is a representative, detailed protocol for coupling **4-Chloro-2-(difluoromethoxy)benzoic acid** with a generic primary amine (R-NH₂), a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-alkyl-4-chloro-2-(difluoromethoxy)benzamide.

Materials:

- **4-Chloro-2-(difluoromethoxy)benzoic acid** (1.0 eq)
- Primary Amine (R-NH₂) (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Saturated aq. Sodium Bicarbonate (NaHCO₃)
- Brine (Saturated aq. NaCl)
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **4-Chloro-2-(difluoromethoxy)benzoic acid** (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF.
- Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

- Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).
- Aqueous Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO_3 (to remove unreacted acid and HATU byproducts), water, and finally brine.
 - Causality: The basic wash neutralizes and removes acidic components, while the brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Safety, Handling, and Storage

As a laboratory chemical, **4-Chloro-2-(difluoromethoxy)benzoic acid** and its derivatives require careful handling. Safety data sheets for structurally similar compounds provide essential guidance.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[6\]](#)[\[7\]](#)
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[6\]](#)[\[7\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[9\]](#)
- First Aid:

- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and strong bases.[6]

Conclusion

4-Chloro-2-(difluoromethoxy)benzoic acid is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular properties, combined with the strategic inclusion of the difluoromethoxy group, provide medicinal chemists with a powerful scaffold to build next-generation therapeutics. Understanding its synthesis, reactivity, and handling is crucial for harnessing its full potential in the research and development landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-2-(difluoromethoxy)benzoic acid | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 97914-60-8|4-Chloro-2-(difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-2-(difluoromethoxy)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1367528#4-chloro-2-difluoromethoxy-benzoic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1367528#4-chloro-2-difluoromethoxy-benzoic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com